N-Cbz-(S)-3-cyclopropylalanine
Overview
Description
N-Cbz-(S)-3-cyclopropylalanine is a derivative of alanine, an amino acid, where the amino group is protected by a carbobenzyloxy (Cbz) group. The compound features a cyclopropyl group attached to the third carbon of the alanine backbone, which imparts unique steric and electronic properties. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-(S)-3-cyclopropylalanine typically involves the protection of the amino group of (S)-3-cyclopropylalanine with a Cbz group. This can be achieved through the reaction of (S)-3-cyclopropylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-(S)-3-cyclopropylalanine undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed by hydrogenation in the presence of a palladium catalyst.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The cyclopropyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Carbodiimides like EDC or DCC for amide bond formation.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrogenolysis: (S)-3-cyclopropylalanine.
Substitution: Various amide derivatives depending on the nucleophile used.
Oxidation and Reduction: Cyclopropyl derivatives with altered oxidation states.
Scientific Research Applications
N-Cbz-(S)-3-cyclopropylalanine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design of enzyme inhibitors and receptor agonists/antagonists.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Cbz-(S)-3-cyclopropylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects imparted by the cyclopropyl group .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-alanine: Lacks the cyclopropyl group, making it less sterically hindered.
N-Boc-(S)-3-cyclopropylalanine: Uses a different protecting group (Boc) which is removed under acidic conditions.
N-Fmoc-(S)-3-cyclopropylalanine: Uses an Fmoc protecting group, which is removed under basic conditions.
Uniqueness
N-Cbz-(S)-3-cyclopropylalanine is unique due to the presence of the cyclopropyl group, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require specific conformational constraints or in the design of molecules with unique biological activities .
Properties
IUPAC Name |
(2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRLSXDXLQPBEU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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